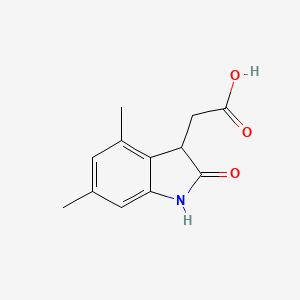

(4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid” is a chemical compound with the empirical formula C6H14N4 and a molecular weight of 142.20 . It is a solid in form .

Molecular Structure Analysis

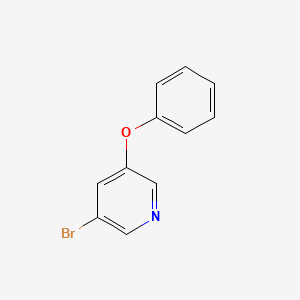

The molecular structure of this compound can be represented by the SMILES string O=C1NC2=CC ©=CC ©=C2C1CC (O)=O . The InChI key is HKNNXDHSHRLGCO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid in form . It has an empirical formula of C6H14N4 and a molecular weight of 142.20 . The SMILES string representation of its structure is O=C1NC2=CC ©=CC ©=C2C1CC (O)=O .Applications De Recherche Scientifique

Pharmacological Applications

Indole derivatives are known to exhibit significant physiological and pharmacological properties. They can mimic the structure of peptides, bind reversibly to enzymes, and have been reported to promote beneficial estrogen metabolism in humans, possess anticarcinogenic properties, inhibit human prostate cancer cells, and exhibit free radical scavenging activities .

Anticancer Research

The application of indole derivatives in the treatment of cancer cells has attracted increasing attention. These compounds have been studied for their potential to treat various types of cancer due to their ability to interfere with cell proliferation and induce apoptosis in cancerous cells .

Antimicrobial Agents

Selective indole derivatives have been highlighted for their potent antioxidant and antimicrobial properties. They are being researched for their efficacy against a range of microbial pathogens .

Synthesis of Heterocyclic Compounds

Indole derivatives are utilized in the synthesis of various heterocyclic compounds through multicomponent reactions. These reactions are valuable for creating complex molecular structures that can have diverse applications in medicinal chemistry .

Corrosion Inhibition

Some indole derivatives have been examined for their role as corrosion inhibitors. For example, they can be used to protect metals from corrosion in acidic environments by forming a protective layer on the metal surface .

Molecular Docking Studies

Indole derivatives have been used in molecular docking studies as part of anti-HIV research. These studies help in understanding how these compounds interact with viral proteins and can lead to the development of new antiviral drugs .

Opioid Ligands Research

Research has been conducted on indole-aryl amide derivatives incorporating structures similar to tryptamine or indolyl acetic acid as opioid ligands. This research is part of ongoing efforts to discover new pain management solutions .

Safety And Hazards

Propriétés

IUPAC Name |

2-(4,6-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-6-3-7(2)11-8(5-10(14)15)12(16)13-9(11)4-6/h3-4,8H,5H2,1-2H3,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNNXDHSHRLGCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(C(=O)NC2=C1)CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633306 |

Source

|

| Record name | (4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid | |

CAS RN |

915922-61-1 |

Source

|

| Record name | (4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.